

4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol CAS number and molecular formula

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Compound of Interest

Compound Name: 4'-Hydroxy-6,7,8,3'-
tetramethoxyflavonol

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An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Disclaimer: Information regarding the specific compound **4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol** is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the closely related and structurally similar compound, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. This polymethoxyflavone shares key structural features and is expected to exhibit comparable biological activities, making it a relevant subject for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.^[1] Found in various citrus peels, its chemical structure is characterized by a flavone backbone with four methoxy groups on the A-ring and a hydroxyl group on the B-ring.^[2]

Chemical Identifiers

Identifier	Value
IUPAC Name	2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[2]
CAS Number	36950-98-8[2]
Molecular Formula	C ₁₉ H ₁₈ O ₇ [2]
InChI Key	IECRXMSGDFIOEY-UHFFFAOYSA-N[2]
Canonical SMILES	<chem>COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1</chem> [2]

Physicochemical Properties

Property	Value
Molecular Weight	358.34 g/mol
Appearance	Pale yellow solid (typical for flavonoids)
Solubility	Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3]

Synthesis and Experimental Protocols

The synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be achieved through several synthetic routes. Below are detailed protocols for two common methods.

De Novo Synthesis via Chalcone Intermediate

This method involves the construction of the flavone skeleton from acyclic precursors.

Protocol:

- Chalcone Synthesis:
 - Dissolve 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.

- Add a 50% aqueous solution of potassium hydroxide (KOH) dropwise at 0°C.[4]
- Stir the reaction mixture at 0°C for 4 hours, monitoring by Thin Layer Chromatography (TLC).[4]
- Pour the mixture into crushed ice and acidify with dilute HCl.[4]
- Filter the precipitated 2'-hydroxy-4-hydroxy-3,4,5,6-tetramethoxychalcone, wash with cold water, and dry.
- Oxidative Cyclization:
 - Dissolve the purified chalcone in dimethyl sulfoxide (DMSO).
 - Add a catalytic amount of iodine (I₂).
 - Heat the mixture to 100-120°C and stir for 4-6 hours.[5]
 - Cool the reaction and pour it into a saturated sodium thiosulfate solution to quench excess iodine.[4]
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
 - Purify the crude product by column chromatography on silica gel to obtain 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.[4]

Synthesis via Demethylation of a Precursor Flavone

This strategy involves the selective removal of a protecting group from a precursor flavone.

Protocol:

- Preparation of Precursor: Synthesize 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone using the chalcone condensation and cyclization method described above, but with 4-benzyloxybenzaldehyde.[5]

- Demethylation/Debenzylation:
 - Dissolve the 4'-benzyloxy precursor in anhydrous dichloromethane (DCM) under an inert atmosphere.
 - Cool the solution to -78°C.
 - Slowly add a 1.0 M solution of boron trichloride (BCl₃) in toluene.[\[5\]](#)
 - Allow the reaction to warm to room temperature over 12 hours.[\[5\]](#)
 - Quench the reaction by adding 1 M aqueous NaOH, followed by acidification with 2 M HCl.[\[5\]](#)
 - Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate.[\[5\]](#)
 - Purify by silica gel column chromatography to yield the final product.[\[5\]](#)

Biological Activities and Signaling Pathways

While direct studies on 4'-Hydroxy-5,6,7,8-tetramethoxyflavone are limited, the biological activities of structurally similar polymethoxyflavones (PMFs) have been investigated, suggesting potential therapeutic applications.

Anti-Inflammatory Activity

Many flavonoids exert anti-inflammatory effects by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[\[2\]](#) They can also inhibit pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2).[\[2\]](#)

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay[\[1\]](#)

- Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
- Treatment: Pre-treat the cells with various concentrations of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone for 1 hour.

- Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
- Quantification: After 24 hours, measure the nitrite concentration in the culture supernatant using the Griess reagent.
- Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Anticancer Activity

Hydroxylated PMFs have demonstrated cytotoxic effects against various cancer cell lines.[1] Their mechanisms often involve the modulation of pathways controlling cell proliferation, apoptosis, and survival.[1]

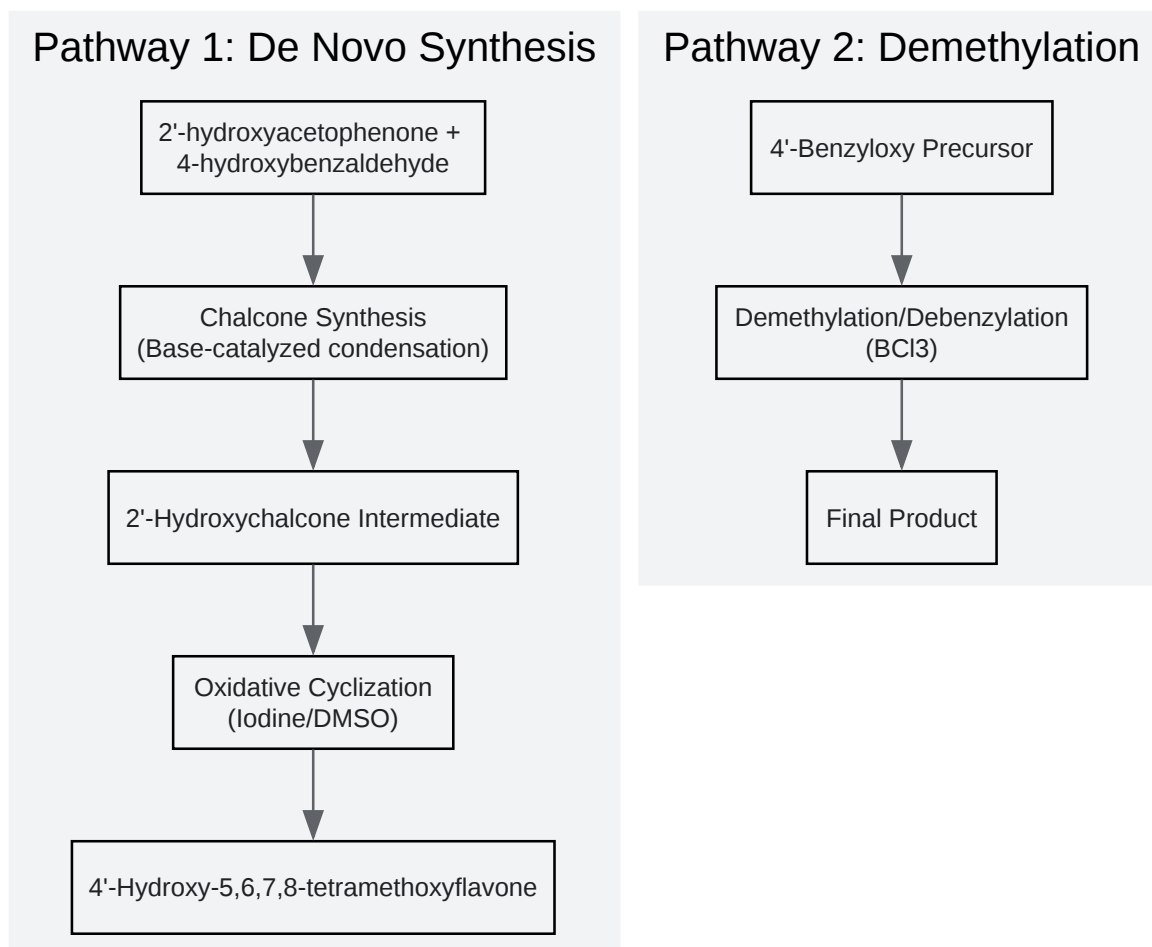
Experimental Protocol: MTT Assay for Cytotoxicity[6]

- Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.[6]
- Compound Treatment: Treat the cells with different concentrations of the flavone for 24-48 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

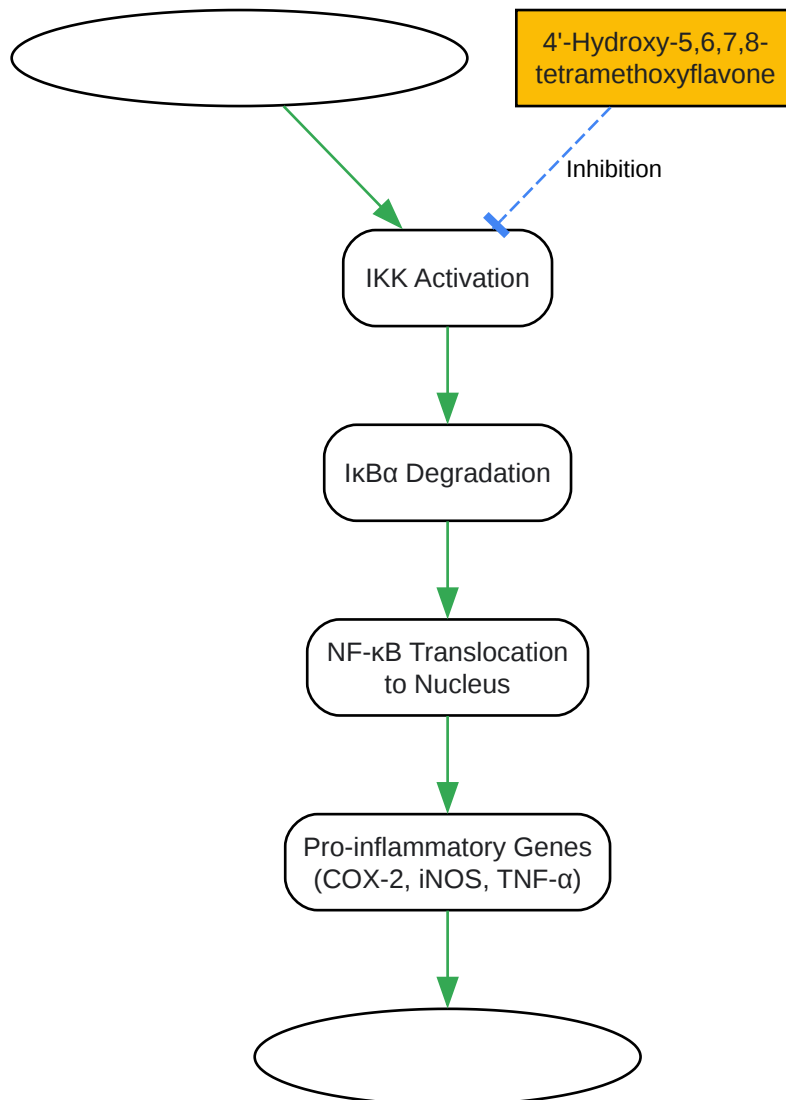


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Caption: Synthetic pathways for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Signaling Pathway

Postulated Anti-Inflammatory Signaling Pathway



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Caption: Postulated anti-inflammatory mechanism of action.

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